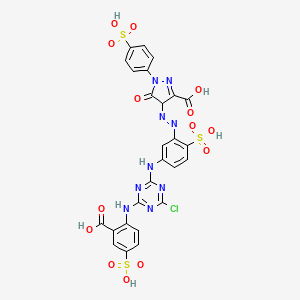
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)- is a complex organic compound known for its significant pharmacological properties. This compound belongs to the class of benzodiazepines, which are widely recognized for their therapeutic applications, particularly in the field of neurology and psychiatry. The unique structure of this compound allows it to interact with specific receptors in the body, making it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol and concentrated sulfuric acid under reflux conditions . Another method involves the acylation of a precursor compound with specific acyl chlorides, followed by purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzodiazepine derivatives.
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological receptors and enzymes.
Industry: They are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives involves their interaction with specific molecular targets, such as muscarinic receptors. These compounds act as antagonists, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects . The pathways involved in these interactions are complex and involve multiple steps, including receptor binding, signal transduction, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
AF-DX 116: A selective M2 muscarinic receptor antagonist with similar structural features.
Pirenzepine: Another muscarinic receptor antagonist with a different substitution pattern.
Uniqueness
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives are unique due to their high selectivity and potency as muscarinic receptor antagonists. This selectivity makes them valuable for targeted therapeutic applications with potentially fewer side effects compared to less selective compounds .
Properties
CAS No. |
96448-75-8 |
|---|---|
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
11-[2-(3,3-dimethylpiperidin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C21H24N4O2/c1-21(2)10-6-12-24(14-21)13-18(26)25-17-9-4-3-7-15(17)20(27)23-16-8-5-11-22-19(16)25/h3-5,7-9,11H,6,10,12-14H2,1-2H3,(H,23,27) |
InChI Key |
FOYRRTZFMAWILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


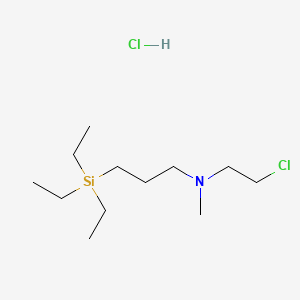

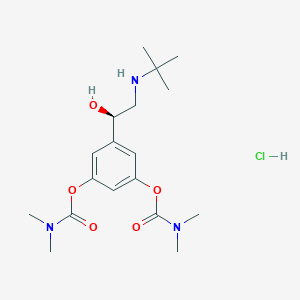

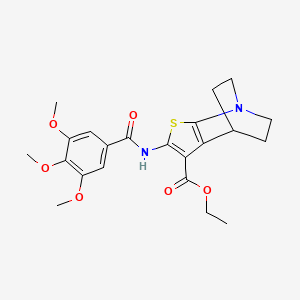



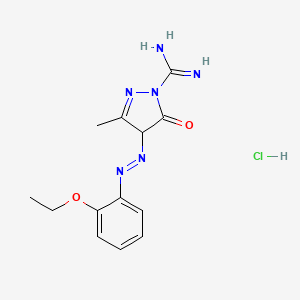


![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)

